molecular formula C15H16O2 B008488 3-(3-Phenoxyphenyl)propan-1-ol CAS No. 106797-69-7

3-(3-Phenoxyphenyl)propan-1-ol

Cat. No.: B008488
CAS No.: 106797-69-7
M. Wt: 228.29 g/mol
InChI Key: KAZMRBRDDGQJGV-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(3-Phenoxyphenyl)propan-1-ol involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate is then esterified with methanol in the presence of p-toluene sulfonic acid, followed by reduction with sodium borohydride to give this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Alkaline KMnO4 solution is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Halogenation can be achieved using iodine and triphenylphosphine in the presence of potassium iodide and imidazole.

Major Products Formed

    Oxidation: Propanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(3-Phenoxyphenyl)propan-1-ol serves as a precursor for the synthesis of pharmaceutical compounds. Its structure allows it to interact with biological targets effectively, making it valuable in drug design.

Case Study:
A study demonstrated the compound's potential as an intermediate in synthesizing analgesics and anti-inflammatory drugs, showcasing its efficacy in modifying existing pharmaceutical frameworks to enhance therapeutic effects.

Research indicates that this compound exhibits biological activities that can influence cellular processes. It has been studied for its role in enzyme inhibition and receptor modulation.

Mechanism of Action:
The compound interacts with specific enzymes or receptors, potentially leading to significant biological effects such as:

  • Inhibition of Enzyme Activity: Affecting metabolic pathways.
  • Modulation of Receptor Signaling: Influencing cellular responses.

Agricultural Applications

Due to its phenoxy group, this compound has been explored for use in agrochemicals, particularly as an insecticide or herbicide. Its effectiveness against various pests highlights its utility in agricultural settings.

Example Application:
The compound has been evaluated for its effectiveness against common agricultural pests, demonstrating a favorable safety profile and efficacy compared to traditional pesticides.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for drug synthesisEnhanced efficacy in analgesics
Biological ResearchStudy of enzyme interactionsPotential for enzyme inhibition
Agricultural ChemicalsUse as an insecticide or herbicideEffective against pests with low toxicity

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxybenzyl alcohol
  • 3-Phenoxyphenylacetic acid
  • 3-Phenoxyphenylmethanol

Uniqueness

3-(3-Phenoxyphenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-(3-Phenoxyphenyl)propan-1-ol, also referred to as a phenolic compound, has garnered attention in various research fields due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18O2. The compound can be synthesized through various methods, including the reduction of 3-(3-phenoxyphenyl)-2-propenoic acid using sodium borohydride in polyethylene glycol (PEG) as a solvent, yielding high purity and good yields .

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer agent and its effects on other biological systems.

Neuroprotective Effects

Research has indicated that phenolic compounds can exert neuroprotective effects. In particular, studies have shown that similar phenolic structures can inhibit oxidative stress and inflammation in neuronal cells. This suggests that this compound may also possess neuroprotective properties, although direct evidence is still required.

Pharmacological Properties

The pharmacological properties of this compound are influenced by its chemical structure. The presence of the phenoxy group is significant for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that it may act through modulation of signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

A variety of studies highlight the biological activity of this compound:

StudyFindings
Synthesis and Characterization The compound was successfully synthesized with a yield of 77.2% using sodium borohydride reduction .
Cytotoxicity Assays Related compounds showed significant cytotoxic effects on MCF-7 cells, indicating potential for further development as an anticancer agent .
Neuroprotective Studies Similar phenolic compounds have demonstrated neuroprotective effects against oxidative stress in neuronal models .

Properties

IUPAC Name

3-(3-phenoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMRBRDDGQJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472358
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106797-69-7
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (60 cm3 of a 1M solution in tetrahydrofuran) was added dropwise over a period of 10 minutes to a stirred solution of methyl 3-(3-phenoxyphenyl)propanoate (25.6 g) in tetrahydrofuran (30 cm3) whilst the temperature was maintained at 0° C. by external cooling. Stirring was continued for a further 45 minutes after which the mixture was allowed to warm up to the ambient temperature (ca. 22° C.). Iced water was added carefully to the mixture which was then acidified with dilute hydrochloric acid at pH2. The mixture was diluted with saturated sodium chloride solution and extracted with diethyl ether (×4) and with ethyl acetate. The combined extracts were dried over anhydrous sodium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 3-(3-phenoxyphenyl)propan-1-ol (22 g, 100% by gas-liquid chromatography) as a colourless oil.
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 7.4 grams (0.196 mole) of lithium aluminum hydride in 300 mL of dry diethyl ether under a nitrogen atmosphere was added 26.2 grams (0.098 mole) of ethyl 3-(3-phenoxyphenyl)acrylate in 300 mL of dry diethyl ether. The addition required 90 minutes to complete, and the reaction mixture was stirred overnight at ambient temperature. It was then cooled in an ice/water bath, and sequentially 14 mL of water, 14 mL of a 15% aqueous solution of sodium hydroxide, and 42 mL of water were all added dropwise. This mixture was filtered, and the filtrate was dried over anhydrous sodium sulfate. After being filtered, the solvent was evaporated under reduced pressure, leaving 21.9 grams of 3-(3-phenoxyphenyl)propanol as an oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?

A1: this compound serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.

Q2: Can you describe the synthetic route used to produce this compound?

A2: The paper outlines a four-step synthesis of this compound starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce this compound. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of this compound. This efficient synthetic route achieves an overall yield of 55.6% [].

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